molecular formula C8H14ClNO2 B2911527 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one CAS No. 1156407-28-1

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Cat. No.: B2911527
CAS No.: 1156407-28-1
M. Wt: 191.66
InChI Key: UQVUHSMWWFSXLG-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol. This compound is characterized by its chloroacetyl group attached to a 2,2-dimethylmorpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one typically involves the reaction of 2,2-dimethylmorpholine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained to optimize the yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring to ensure product quality and consistency. The use of advanced reactors and purification techniques helps in achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: : The chloroacetyl group can be oxidized to form carboxylic acids.

  • Reduction: : The compound can be reduced to remove the chlorine atom, resulting in the formation of an alcohol.

  • Substitution: : The chlorine atom can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of various substituted morpholines.

Scientific Research Applications

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of other chemical compounds.

  • Biology: : The compound can be used in biochemical studies to understand enzyme mechanisms.

  • Medicine: : It may serve as a precursor for the development of pharmaceuticals.

  • Industry: : It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and affect their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is similar to other chloroacetyl derivatives and morpholine derivatives. Some similar compounds include:

  • Chloroacetyl chloride

  • 2,2-Dimethylmorpholine

  • N-Chloroacetyl morpholine

These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-chloro-1-(2,2-dimethylmorpholin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-8(2)6-10(3-4-12-8)7(11)5-9/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVUHSMWWFSXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156407-28-1
Record name 2-chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one
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